molecular formula C19H20ClNO B1671091 Ecopipam CAS No. 112108-01-7

Ecopipam

Número de catálogo B1671091
Número CAS: 112108-01-7
Peso molecular: 313.8 g/mol
Clave InChI: DMJWENQHWZZWDF-PKOBYXMFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ecopipam, also known as SCH-39166, EBS-101, and PSYRX-101, is a dopamine antagonist that is under development for the treatment of Lesch-Nyhan syndrome, Tourette’s syndrome, speech disorders, and restless legs syndrome . It acts as a selective dopamine D1 and D5 receptor antagonist . It is orally active, has an elimination half-life of 10 hours, crosses the blood–brain barrier, and substantially occupies brain dopamine receptors .


Molecular Structure Analysis

Ecopipam has a molecular formula of C19H20ClNO and a molar mass of 313.83 g/mol . The InChI key of Ecopipam is DMJWENQHWZZWDF-PKOBYXMFSA-N . The compound is a synthetic benzazepine derivative .


Physical And Chemical Properties Analysis

Ecopipam has a molecular weight of 313.8 g/mol and a molecular formula of C19H20ClNO . It has 1 hydrogen bond donor and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 23.5 Ų .

Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field of this application is Neurology and Psychiatry .

Summary of the Application

Ecopipam is a first-in-class, selective dopamine 1 receptor antagonist. It is being researched for its potential to reduce tics in children and adolescents with moderate to severe Tourette Syndrome .

Methods of Application or Experimental Procedures

The research was conducted as a multicenter, randomized, double-blind, placebo-controlled, phase 2b trial. Subjects aged ≥6 to <18 years with a baseline Yale Global Tic Severity Score Total Tic Score of ≥20 were randomly assigned 1:1 to ecopipam (n = 76) or placebo (n = 77). The primary endpoint was mean change over 12 weeks in the Yale Global Tic Severity Score Total Tic Score .

Results or Outcomes

Total tic scores were significantly reduced from baseline to 12 weeks in the ecopipam group compared with placebo (least squares mean differences −3.44, 95% confidence interval −6.09 to −0.79, P = .01). Improvement in Clinical Global Impression of Tourette Syndrome Severity was also greater in the ecopipam group (P = .03). More weight gain was seen in subjects assigned to placebo. No metabolic or electrocardiogram changes were identified. Headache (15.8%), insomnia (14.5%), fatigue (7.9%), and somnolence (7.9%) were the most common adverse events .

Application in Lesch-Nyhan Syndrome

Specific Scientific Field

The specific scientific field of this application is Genetics and Neurology .

Summary of the Application

Lesch-Nyhan syndrome is a rare inherited disorder characterized by self-mutilation and involuntary movements. Ecopipam is being studied for its potential to alleviate the symptoms of this syndrome .

Results or Outcomes

Application in Pathological Gambling

Specific Scientific Field

The specific scientific field of this application is Psychiatry .

Summary of the Application

Pathological gambling is a psychiatric disorder characterized by persistent and recurrent maladaptive gambling behavior. Ecopipam is being studied for its potential to reduce the urge to gamble in individuals with this disorder .

Results or Outcomes

Application in Self-injurious Behavior

Specific Scientific Field

The specific scientific field of this application is Psychiatry .

Summary of the Application

Self-injurious behavior is a serious psychiatric condition where an individual intentionally harms themselves. Ecopipam is being studied for its potential to reduce self-injurious behavior .

Methods of Application or Experimental Procedures

Application in Speech Disorders

Specific Scientific Field

The specific scientific field of this application is Speech-Language Pathology .

Summary of the Application

Speech disorders involve difficulties in producing speech sounds or problems with voice quality. They might be characterized by an interruption in the flow or rhythm of speech, such as stuttering, or problems with the way sounds are formed, known as articulation or phonological disorders. Ecopipam is being studied for its potential to alleviate the symptoms of these disorders .

Results or Outcomes

Application in Restless Legs Syndrome

Specific Scientific Field

The specific scientific field of this application is Neurology .

Summary of the Application

Restless legs syndrome (RLS) is a neurological disorder characterized by an irresistible urge to move one’s body to stop uncomfortable or odd sensations. It most commonly affects the legs, but can also affect the arms, torso, head, and even phantom limbs. Ecopipam is being studied for its potential to alleviate the symptoms of RLS .

Direcciones Futuras

As of now, Ecopipam is in phase 3 trials for Lesch-Nyhan syndrome, phase 2 trials for Tourette’s syndrome and speech disorders, and phase 2/phase 1 trials for restless legs syndrome . The first patient was dosed in its Phase 3 clinical trial evaluating Ecopipam for the treatment of Tourette Syndrome . The trial is expected to enroll more than 200 patients across 90 sites in North America and Europe .

Propiedades

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJWENQHWZZWDF-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043814
Record name Ecopipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecopipam

CAS RN

112108-01-7
Record name Ecopipam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112108-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecopipam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112108017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecopipam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ecopipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECOPIPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X748O646K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ecopipam
Reactant of Route 2
Ecopipam
Reactant of Route 3
Reactant of Route 3
Ecopipam
Reactant of Route 4
Ecopipam
Reactant of Route 5
Ecopipam
Reactant of Route 6
Ecopipam

Citations

For This Compound
890
Citations
…, CD Strader, R Kwan, Ecopipam Obesity Study Group - …, 2007 - Wiley Online Library
… pregnant, had a known hypersensitivity to ecopipam, had clinical laboratory test results … with ecopipam or resided in the same household with a participant in a clinical trial with ecopipam…
Number of citations: 74 onlinelibrary.wiley.com
M Haney, AS Ward, RW Foltin, MW Fischman - Psychopharmacology, 2001 - Springer
… In the present study, ecopipam increased selfadministration of the cocaine dose on the ascending limb of the dose-response curve, suggesting that ecopipam maintenance enhanced …
Number of citations: 203 link.springer.com
DL Gilbert, JS Dubow, TM Cunniff, SP Wanaski… - …, 2023 - publications.aap.org
… Several small trials suggest that ecopipam, a first-in-class, … , and tolerability of ecopipam in children and adolescents … to 12 weeks in the ecopipam group compared with placebo (least …
Number of citations: 4 publications.aap.org
T Khasnavis, RJ Torres, B Sommerfeld, JG Puig… - Molecular genetics and …, 2016 - Elsevier
… ecopipam for the treatment of SIB in subjects with LND. The main objective of this study was to assess the efficacy of ecopipam … safety of ecopipam and the influence of drug withdrawal. …
Number of citations: 26 www.sciencedirect.com
DL Gilbert, TK Murphy, J Jankovic… - Movement …, 2018 - Wiley Online Library
Background: Dopamine D2 receptor antagonists used to treat Tourette syndrome may have inadequate responses or intolerable side effects. We present results of a 4‐week randomized…
T Khasnavis, G Reiner, B Sommerfeld… - Molecular genetics and …, 2016 - Elsevier
… and tolerability of ecopipam in 5 subjects with LND. The results suggest that ecopipam is well … Several exploratory measures also suggest ecopipam might reduce SIB in this population. …
Number of citations: 20 www.sciencedirect.com
GA Maguire, L LaSalle, D Hoffmeyer… - Annals of clinical …, 2019 - escholarship.org
… Ecopipam is an investigational medication that acts as a … of ecopipam in adults who present with moderate to very severe developmental stuttering. The hypothesis was that ecopipam …
Number of citations: 17 escholarship.org
MK Romach, P Glue, K Kampman… - Archives of General …, 1999 - jamanetwork.com
Background The subjective and reinforcing effects of cocaine in humans are associated with the enhancement of endogenous dopamine function in the mesolimbic system. This study …
Number of citations: 168 jamanetwork.com
E Nann-Vernotica, EC Donny, GE Bigelow… - …, 2001 - Springer
… Objectives: The objective of the present study was to determine whether treatment with chronic ecopipam can blunt or block the subjective effects of cocaine in the absence of significant …
Number of citations: 98 link.springer.com
DL Gilbert, CL Budman, HS Singer… - Clinical …, 2014 - journals.lww.com
… The primary objective of this study was to evaluate the safety of ecopipam in adults with TS. The secondary objective was to evaluate clinical activity in suppressing tics. The primary …
Number of citations: 90 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.